4-(3-アミノフェニル)フェノール

説明

Synthesis Analysis

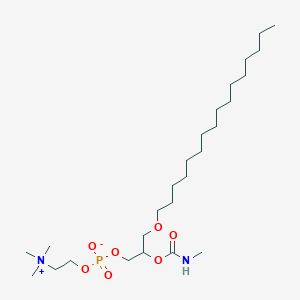

4-(3-Aminophenyl)phenol and its derivatives can be synthesized through various chemical reactions, including oxidative polymerization and Schiff base reduction routes. For example, the oxidative polycondensation reaction in an aqueous alkaline medium using NaOCl as an oxidant has been used for polymer synthesis derived from 4-aminophenol derivatives (Kaya & Aydın, 2012). Another method involves the synthesis of molecular structures via Schiff bases reduction route, highlighting the versatility of 4-(3-Aminophenyl)phenol in chemical synthesis (Ajibade & Andrew, 2021).

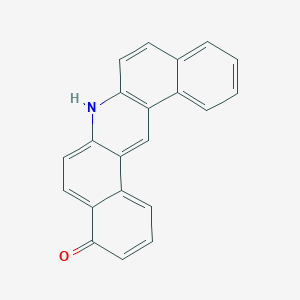

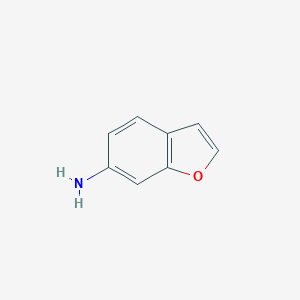

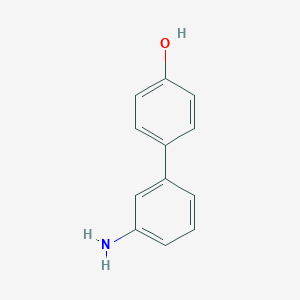

Molecular Structure Analysis

The molecular structure of 4-(3-Aminophenyl)phenol derivatives has been extensively studied, revealing insights into their crystal systems and hydrogen bonding. For instance, structural characterization includes FT-IR, UV–vis, and NMR techniques, which confirm the presence of various functional groups and the stability of these compounds (Rafique et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving 4-(3-Aminophenyl)phenol derivatives include their participation as intermediates in the synthesis of potential antitumor agents. Such processes often involve reactions with other chemical entities, leading to compounds with novel properties (Cao et al., 2011). Additionally, the study of cluster ions of aminophenol derivatives offers insights into their intramolecular rearrangements and potential chemical behavior under various conditions (Gerhards et al., 2005).

Physical Properties Analysis

The physical properties, including thermal stability and electrochemical properties, of polymers synthesized from 4-(3-Aminophenyl)phenol derivatives have been examined. Studies show these polymers exhibit semiconductor properties and have potential for various applications due to their electrical conductivity and thermal stability (Kaya & Yildirim, 2007).

Chemical Properties Analysis

The chemical properties of 4-(3-Aminophenyl)phenol derivatives have been explored through reactions yielding novel compounds. For example, nitro-substituted derivatives exhibit solvatochromism, acting as probes for investigating solvent mixtures, demonstrating the compound's ability to interact dynamically with its environment (Nandi et al., 2012).

科学的研究の応用

センシングアプリケーション

4-(3-アミノフェニル)フェノールから誘導できるボロン酸は、さまざまなセンシングアプリケーションを含む研究のさまざまな分野でますます利用されています . それらは、ジオールおよびフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用し、均一アッセイと不均一検出の両方で有用性をもたらします .

バイオラベリング

ボロン酸とジオールの重要な相互作用により、バイオラベリングを含むさまざまな分野でそれらを利用することができます . これは、タンパク質や細胞を含む研究で特に役立ちます .

タンパク質操作と修飾

ボロン酸は、タンパク質との相互作用、操作、細胞ラベリングにおいて著しい成長を示してきました . これは、タンパク質研究を含む研究に4-(3-アミノフェニル)フェノールを有益なものにします .

分離技術

ボロン酸は分離技術にも使用されています . これには、グリコシル化分子の電気泳動が含まれます 、そのため、4-(3-アミノフェニル)フェノールはこの分野で役立ちます。

治療薬の開発

ボロン酸は治療薬の開発に使用されています . これには、インスリンの制御放出のためのポリマーにおけるそれらの使用が含まれます

作用機序

Biochemical Pathways

Phenolic compounds, in general, are known to be involved in various biochemical pathways, including those related to the biosynthesis of phenylpropanoids and benzoic acids . They can also affect the metabolism of other compounds in the cell.

Action Environment

The action, efficacy, and stability of 4-(3-Aminophenyl)phenol can be influenced by various environmental factors . For instance, the pH of the environment could affect the ionization state of the compound, potentially influencing its interaction with targets The presence of other molecules could also affect its action.

Safety and Hazards

特性

IUPAC Name |

4-(3-aminophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUGPMFSEHZORG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

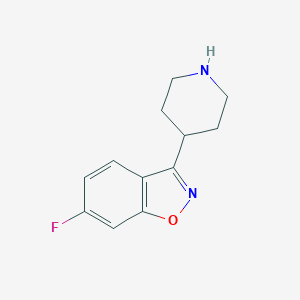

C1=CC(=CC(=C1)N)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373341 | |

| Record name | 4-(3-aminophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

107865-00-9 | |

| Record name | 4-(3-aminophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)

![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)